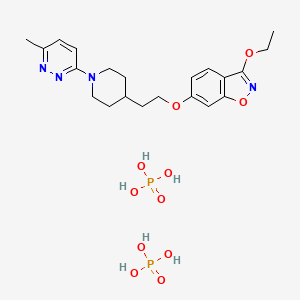

Vapendavir diphosphate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUFDXZDQWMWRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O11P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198151-75-5 | |

| Record name | Vapendavir phosphate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198151755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAPENDAVIR PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLB8GQZ6FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vapendavir Diphosphate: A Technical Guide to its Mechanism of Action Against Enteroviruses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound demonstrating broad-spectrum activity against a wide range of enteroviruses, including rhinoviruses (the primary causative agent of the common cold) and enterovirus 71 (EV71). As a member of the "capsid binder" class of antivirals, its mechanism of action is the targeted disruption of the initial stages of the viral lifecycle. Vapendavir inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid, stabilizing the protein shell and preventing the conformational changes necessary for viral entry into host cells and subsequent uncoating. This technical guide provides a comprehensive overview of the mechanism of action of vapendavir diphosphate (B83284), supported by quantitative efficacy data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows. The diphosphate salt form of vapendavir enhances the compound's solubility and stability.

Core Mechanism of Action: Capsid Binding and Stabilization

Vapendavir's antiviral activity stems from its ability to bind to a highly conserved hydrophobic pocket located within the VP1 capsid protein of susceptible enteroviruses. This binding event is non-covalent and locks the capsid into a rigid, stabilized conformation. The stabilization of the capsid interferes with two critical early steps in the viral replication cycle:

-

Inhibition of Viral Entry: For many enteroviruses, binding to host cell receptors triggers conformational changes in the viral capsid that are essential for internalization. By stabilizing the capsid, vapendavir prevents these necessary structural rearrangements, thereby inhibiting the virus from entering the host cell.

-

Prevention of Uncoating: Following entry into the host cell, the viral capsid must uncoat to release its RNA genome into the cytoplasm, where replication can begin. Vapendavir's stabilization of the capsid structure physically prevents this disassembly, effectively trapping the viral genome within its protein shell and halting the infection before it can progress.

The diphosphate moiety of the vapendavir formulation serves to improve the pharmaceutical properties of the drug, such as aqueous solubility and stability, without altering the core mechanism of action of the active vapendavir molecule.

Quantitative Antiviral Activity

The in vitro efficacy of vapendavir has been demonstrated against a broad range of enteroviruses. The following tables summarize the 50% effective concentration (EC50) values, a measure of the drug's potency in inhibiting viral replication by half.

Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains

| EV71 Strain/Genogroup | Average EC50 (μM) |

| Representative panel of 21 strains (A, B, C) | 0.5 - 1.4[1] |

Table 2: Comparative Antiviral Activity of Vapendavir and Other Capsid Binders against Rhinovirus (HRV) Strains

| Compound | Virus Strain | EC50 (μM) |

| Vapendavir | hRV14 | 0.09 ± 0.01[2] |

| hRV2 | 0.04 ± 0.00[2] | |

| Panel of 39 clinical isolates | Median EC50 = 7.3 ng/ml[3] | |

| Pleconaril | hRV14 | 0.20 ± 0.005[2] |

| Pirodavir | hRV14 | 0.14 ± 0.1[2] |

Table 3: Vapendavir Activity Against Resistant Rhinovirus Strains

| Virus Strain | VP1 Mutation | Vapendavir EC50 (μM) | Fold Change in EC50 |

| hRV14 | Wild-Type | 0.09 ± 0.01 | - |

| C199R | >10 | >110[2] | |

| C199Y | >10 | >110[2] |

Mechanisms of Resistance

Resistance to vapendavir in enteroviruses primarily arises from amino acid substitutions within or near the VP1 hydrophobic binding pocket. These mutations can sterically hinder the binding of vapendavir or alter the conformation of the pocket, reducing the drug's binding affinity.

Common resistance mutations have been identified in several enteroviruses:

-

Human Rhinovirus 14 (hRV14): C199R/Y[2]

-

Human Rhinovirus 2 (hRV2): G149C (a mutation outside the pocket that can confer resistance)[4][5]

Interestingly, some mutations, such as G149C in hRV2, can lead to a vapendavir-dependent phenotype, where the virus requires the presence of the drug to stabilize its capsid for efficient replication.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of vapendavir.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.

Objective: To determine the concentration of vapendavir that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., HeLa, RD, or Vero cells) in 6-well or 12-well plates.

-

Enterovirus stock of known titer.

-

Vapendavir diphosphate stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose).

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (multiplicity of infection, MOI) that will produce a countable number of plaques.

-

Compound Addition: Immediately after infection, remove the virus inoculum and add the different concentrations of the vapendavir dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: After a 1-2 hour adsorption period, remove the medium containing the compound and overlay the cells with the overlay medium containing the corresponding concentration of vapendavir.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 37°C) for a period that allows for plaque formation (typically 2-5 days).

-

Staining: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each vapendavir concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a small molecule (vapendavir) to a macromolecule (the viral capsid or VP1 protein). This provides a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the vapendavir-capsid interaction.

Materials:

-

Isothermal Titration Calorimeter.

-

Purified enterovirus capsids or recombinant VP1 protein.

-

This compound solution.

-

Dialysis buffer.

Procedure:

-

Sample Preparation: Dialyze both the purified viral protein and the vapendavir solution against the same buffer to minimize heat of dilution effects.

-

ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the viral protein solution into the sample cell and the vapendavir solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the vapendavir solution into the sample cell containing the viral protein, while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of molecules, including the complex of an enterovirus capsid with a bound ligand like vapendavir.

Objective: To visualize the atomic-level interactions between vapendavir and the VP1 binding pocket.

Materials:

-

Highly purified and concentrated enterovirus particles.

-

This compound.

-

Crystallization screens and reagents.

-

Cryo-protectants.

-

Synchrotron X-ray source.

Procedure:

-

Co-crystallization: Mix the purified virus with an excess of vapendavir and set up crystallization trials using various precipitants and conditions (e.g., vapor diffusion).

-

Crystal Harvesting and Cryo-cooling: Once crystals of sufficient size and quality are obtained, they are harvested and flash-cooled in liquid nitrogen, often with a cryo-protectant, to prevent ice formation.

-

X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the virus-drug complex. A molecular model is then built into this electron density and refined to generate a high-resolution 3D structure that reveals the precise binding mode of vapendavir within the VP1 pocket.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antiviral Spectrum of Vapendavir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound belonging to the class of capsid binders, demonstrating a broad spectrum of activity against picornaviruses, particularly rhinoviruses (HRV) and enteroviruses.[1] Its mechanism of action involves binding to a hydrophobic pocket within the viral protein 1 (VP1), which stabilizes the viral capsid and prevents the conformational changes necessary for genome release into the host cell.[1][2] This guide provides a comprehensive overview of Vapendavir's antiviral activity, supported by quantitative in vitro data, detailed experimental protocols, and visualizations of its mechanism and associated laboratory workflows. Clinical data has shown that Vapendavir reduces respiratory symptoms and shortens the duration of illness in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma who are infected with rhinovirus.[3][4]

Core Mechanism of Action: Capsid Stabilization

Vapendavir exerts its antiviral effect by targeting the very structure of the virion. It is a small molecule that inserts into a conserved hydrophobic pocket located within the VP1 capsid protein.[1][2] This binding event acts as a molecular "glue," increasing the thermal stability and rigidity of the viral capsid.[1] By stabilizing this structure, Vapendavir effectively prevents the conformational changes that are essential for the virus to uncoat and release its RNA genome into the host cell's cytoplasm.[1][2] This inhibition at an early stage of the viral lifecycle halts replication before it can begin.

Caption: Vapendavir's mechanism of action, blocking viral uncoating.

Quantitative Antiviral Spectrum: In Vitro Data

Vapendavir has demonstrated potent and broad-spectrum activity against a range of picornaviruses. Its efficacy is most quantitatively documented against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

In a study assessing a panel of 21 EV71 strains, representing various genogroups, Vapendavir effectively inhibited viral replication.[5] It showed robust activity with a narrow range of effective concentrations, outperforming some other capsid binders like pleconaril, which was found to be inactive against EV71.[5]

Table 1: Comparative In Vitro Activity against Enterovirus 71 (EV71) Isolates

| Compound | Mechanism of Action | Average EC₅₀ (μM) | Reference |

|---|---|---|---|

| Vapendavir | Capsid Binder | 0.7 | [5] |

| Pirodavir | Capsid Binder | 0.5 | [5] |

| Rupintrivir | 3C Protease Inhibitor | 0.003 - 0.012 | [5] |

| Pleconaril | Capsid Binder | Inactive | [5] |

| Enviroxime | Host PI4KIIIβ Inhibitor | 0.070 - 0.458 | [5] |

EC₅₀ (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Data is derived from a study of 21 EV71 isolates.[5]

Experimental Protocols

The in vitro antiviral activity of Vapendavir is typically quantified using cell-based assays that measure the inhibition of virus-induced cell death or viral plaque formation.

This assay quantifies the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Detailed Methodology:

-

Cell Seeding: Appropriate host cells (e.g., HeLa, Vero) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.

-

Compound Preparation: Vapendavir is serially diluted to create a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the diluted compound is added to the wells, followed by a standardized amount of virus. Control wells include virus-only (no compound) and cell-only (no virus, no compound).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).

-

Quantification of Cell Viability: Cell viability is measured using a colorimetric assay. For example, an MTS reagent is added to each well.[5] Viable cells metabolize the MTS tetrazolium salt into a formazan (B1609692) product that can be quantified by measuring absorbance at a specific wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell protection for each drug concentration. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration.

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

This assay measures the ability of a compound to reduce the number of infectious virus particles, visualized as "plaques" (clear zones of lysed cells) in a cell monolayer.

Detailed Methodology:

-

Cell Seeding: Host cells are seeded in 6- or 12-well plates to form a confluent monolayer.

-

Virus/Compound Incubation: A standardized amount of virus is pre-incubated with serial dilutions of Vapendavir before being added to the cell monolayer.

-

Adsorption: The virus/compound mixture is allowed to adsorb to the cells for a short period (e.g., 1-2 hours).

-

Overlay Application: The inoculum is removed, and the cell monolayer is covered with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose).[2] This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.[2]

-

Incubation: Plates are incubated for 2-5 days to allow for plaque formation.[2]

-

Staining and Counting: The overlay is removed, and the cell monolayer is stained with a dye like crystal violet, which stains viable cells.[2] Plaques appear as clear, unstained zones where cells have been lysed.[2]

-

Data Analysis: The number of plaques is counted for each drug concentration. The concentration that reduces the plaque number by 50% (PRNT₅₀) is calculated relative to the virus-only control.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Results from the VirTus Respiratory Research Ltd Human Rhinovirus Challenge Model Used to Advance Altesa BioSciences’ Lead Medicine into Advanced Clinical Trials | Business Wire [via.ritzau.dk]

- 7. trial.medpath.com [trial.medpath.com]

Vapendavir's Achilles' Heel: A Technical Guide to the Viral Capsid Binding Site

For Immediate Release

A Deep Dive into the Vapendavir-Capsid Interface: Mechanism of Action, Structural Basis, and Resistance

This technical guide provides a comprehensive overview of the binding site of Vapendavir (B1682827) (also known as BTA-798) on the picornavirus capsid. Vapendavir is a potent, orally bioavailable antiviral compound with broad-spectrum activity against rhinoviruses and enteroviruses, the causative agents of the common cold and other serious illnesses.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on Vapendavir's mechanism of action, the molecular details of its binding pocket, quantitative antiviral activity data, and the experimental protocols used to elucidate this information.

Core Mechanism: A Molecular Clamp in the Capsid

Vapendavir functions as a capsid binder, a class of antiviral agents that physically interact with the viral protein shell.[3] It inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1), a key structural component of the picornavirus capsid.[2][3] This binding event stabilizes the entire capsid structure, preventing the conformational changes that are essential for the virus to attach to host cells and release its genetic material, a process known as uncoating.[2] By locking the capsid in a rigid, non-infectious state, Vapendavir effectively neutralizes the virus.

The Vapendavir Binding Pocket: A Hydrophobic Canyon

The binding site for Vapendavir is a deep, hydrophobic pocket within the β-barrel structure of the VP1 protein. This "WIN" pocket, named after the class of early capsid-binding inhibitors, is a highly conserved feature among many picornaviruses, which explains Vapendavir's broad-spectrum activity.

Structural Insights from X-ray Crystallography:

The atomic-level details of the Vapendavir binding site have been elucidated through X-ray crystallography of the compound in complex with human rhinovirus 2 (HRV2). The resulting structure (PDB ID: 3VDD) reveals the precise interactions between Vapendavir and the amino acid residues lining the hydrophobic pocket.

Key Interacting Residues:

Molecular modeling and analysis of the crystal structure have identified several key amino acid residues within the VP1 protein that form van der Waals interactions with Vapendavir, crucial for its stable binding.[4][5] Notably, in HRV2, the residue Methionine 213 (M213) has been shown to make direct van der Waals contact with the inhibitor.[4][5] The interactions with these residues are critical for the high-affinity binding and potent antiviral activity of Vapendavir.

Quantitative Antiviral Activity of Vapendavir

The antiviral potency of Vapendavir has been quantified against a range of rhinovirus and enterovirus serotypes using the Cytopathic Effect (CPE) reduction assay. The 50% effective concentration (EC50) is a standard measure of a drug's effectiveness in inhibiting viral replication in cell culture.

| Virus Serotype/Isolate Panel | Cell Line | EC50 | Reference |

| Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/mL | [3] |

| Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/mL | [3] |

| Panel of 39 HRV clinical isolates | - | Median EC50 = 7.3 ng/mL | [3] |

| Panel of 21 Enterovirus 71 (EV71) isolates | - | Average EC50 = 0.7 µM | [3] |

| Enterovirus 71 (EV71) strains | - | 0.5 - 1.4 µM | [6] |

Mechanisms of Resistance

Resistance to Vapendavir can arise through mutations in the VP1 protein. These mutations can be categorized as follows:

-

Pocket Mutations: Amino acid substitutions directly within the hydrophobic binding pocket can sterically hinder Vapendavir binding or reduce its affinity. Examples include C199R/Y in HRV14 and I194F in Poliovirus 1.[5][7]

-

Allosteric Mutations: Mutations outside of the direct binding pocket can also confer resistance. For instance, the G149C substitution in a loop of the HRV2 VP1 protein results in a resistant phenotype.[5][7] It is hypothesized that such mutations allosterically alter the conformation of the binding pocket, thereby reducing the drug's efficacy.[2] Interestingly, some mutations, like G149C in HRV2, can lead to a Vapendavir-dependent phenotype, where the virus requires the presence of the drug for efficient replication, suggesting that the mutation may destabilize the capsid, and drug binding compensates for this instability.[5][7]

Experimental Protocols

The characterization of the Vapendavir-capsid interaction relies on a combination of virological, biochemical, and structural biology techniques.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound.

Objective: To quantify the ability of Vapendavir to protect host cells from virus-induced cell death.

Methodology:

-

Cell Plating: A monolayer of susceptible host cells (e.g., HeLa cells) is seeded in 96-well plates.

-

Compound Dilution: A serial dilution of Vapendavir is prepared in cell culture medium.

-

Infection: Cells are infected with a standardized amount of rhinovirus or enterovirus.

-

Treatment: The various concentrations of Vapendavir are added to the infected cells. Control wells with no virus, virus but no drug, and a known antiviral are included.

-

Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effects in the untreated virus control wells.

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

X-ray Crystallography of Virus-Inhibitor Complex

This technique provides a high-resolution, three-dimensional structure of the Vapendavir molecule bound within the viral capsid.

Objective: To determine the atomic-level interactions between Vapendavir and the VP1 binding pocket.

Methodology:

-

Virus Propagation and Purification: Large quantities of high-purity, infectious virus particles are produced in cell culture and purified using methods such as sucrose (B13894) gradient ultracentrifugation.

-

Complex Formation (Co-crystallization): The purified virus is incubated with a molar excess of Vapendavir to ensure that the binding pockets of the viral capsids are saturated with the inhibitor.

-

Crystallization: The virus-inhibitor complex is subjected to crystallization screening using the hanging-drop or sitting-drop vapor diffusion method. A wide range of buffer conditions, precipitants, and temperatures are tested to find conditions that promote the formation of well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and mounted on a goniometer in an X-ray beamline, typically at a synchrotron source. As the crystal is rotated, a series of X-ray diffraction patterns are collected.[8]

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the virus-inhibitor complex. The known structure of the viral capsid is used as a starting model (molecular replacement) to phase the diffraction data. The Vapendavir molecule is then built into the electron density corresponding to the binding pocket, and the entire structure is refined to obtain a final, high-resolution model of the complex.[8]

Visualizations

Caption: Vapendavir's mechanism of action, inhibiting viral uncoating.

Caption: Workflow for X-ray crystallography of the virus-Vapendavir complex.

References

- 1. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vapendavir (PD096188, DKSVBVKHUICELN-UHFFFAOYSA-N) [probes-drugs.org]

- 7. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In Vitro Efficacy of Vapendavir Diphosphate Against Enterovirus 71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Vapendavir diphosphate (B83284) against Enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD) and severe neurological complications in children. Vapendavir is a potent enteroviral capsid binder that inhibits viral replication by stabilizing the viral capsid and preventing its uncoating.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Assessment of Antiviral Activity

The antiviral potency of Vapendavir has been demonstrated across various EV71 strains, representing different genogroups. The 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of the viral replication, is a key metric for its in vitro efficacy.

| EV71 Genogroup | Vapendavir EC₅₀ (μM) |

| A | 0.842 ± 0.325 |

| B2 | 0.671 ± 0.321 |

| B5 | 0.498 ± 0.236 |

| C2 | 0.957 ± 0.074 |

| C4 | 0.739 ± 0.248 |

Data represents the mean ± standard deviation from multiple experiments against various isolates within each genogroup.[1]

Studies have consistently shown that Vapendavir efficiently inhibits the in vitro replication of a wide panel of 21 EV71 strains/isolates.[1][3] The EC₅₀ values for Vapendavir generally range from 0.5 to 1.4 μM across different EV71 strains.[4][5] In comparative studies, Vapendavir and its analogue Pirodavir effectively inhibited all tested EV71 isolates, with average EC₅₀s of 0.7 μM and 0.5 μM, respectively.[1]

Experimental Protocols

The in vitro efficacy of Vapendavir against EV71 is primarily evaluated using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) or the reduction in viral yield.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect host cells from virus-induced death.

-

Cell Seeding: Human Rhabdomyosarcoma (RD) cells, which are susceptible to EV71 infection, are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours.[6]

-

Compound Addition: Serial dilutions of Vapendavir diphosphate are prepared and added to the cells. Control wells with no virus (cell control) and virus with no compound (virus control) are included.

-

Virus Infection: Immediately after compound addition, the cells are infected with an EV71 strain at a specific multiplicity of infection (MOI), typically around 0.015.[6]

-

Incubation: The plates are incubated for a period of 3 days to allow for multiple cycles of viral replication and the development of CPE.[7]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt] assay.[1][7] The absorbance is read, and the percentage of cell viability is calculated relative to the cell control.

-

EC₅₀ Determination: The EC₅₀ value is calculated as the compound concentration that results in a 50% reduction of the viral-induced CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

-

Cell Monolayer: A confluent monolayer of susceptible cells (e.g., Vero or RD cells) is prepared in 6- or 12-well plates.

-

Virus Adsorption: The cell monolayer is infected with a known amount of EV71 (e.g., 100 plaque-forming units) and allowed to adsorb for 1-2 hours.

-

Compound Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing various concentrations of this compound.

-

Incubation: The plates are incubated for several days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet to visualize the plaques. The number of plaques in the presence of the compound is compared to the number in the virus control.

-

EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[8]

Visualizations

Mechanism of Action: Capsid Binding and Uncoating Inhibition

Vapendavir is a capsid-binding agent.[1][2] It inserts into a hydrophobic pocket within the viral capsid protein VP1.[2] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to release its RNA genome into the host cell cytoplasm, thus halting the infection at an early stage.[2]

Caption: Vapendavir binds to the VP1 capsid protein, preventing viral uncoating.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vitro antiviral efficacy of this compound against EV71.

Caption: Workflow for the cytopathic effect (CPE) reduction assay.

References

- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods in Screening Antiviral Drugs Against Enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Oral Bioavailability of Vapendavir Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is an orally bioavailable antiviral compound under investigation for the treatment of rhinovirus (RV) infections, a common cause of exacerbations in patients with chronic obstructive pulmonary disease (COPD). As a capsid-binding inhibitor, Vapendavir prevents the virus from releasing its genetic material into host cells. Understanding the pharmacokinetic profile and oral bioavailability of its diphosphate (B83284) salt is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of Vapendavir diphosphate, including summaries of key clinical trials designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative data from these trials are pending public release, this guide details the experimental designs and methodologies employed.

Introduction

Vapendavir is a potent, orally administered antiviral agent that targets the hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses, including a broad range of rhinoviruses and enteroviruses.[1] By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral attachment and the subsequent release of the viral RNA genome into the host cell.[1] This mechanism of action effectively halts the replication process at an early stage.

Clinical development of Vapendavir has advanced to Phase 2 trials, particularly focusing on its efficacy in reducing the severity of rhinovirus-induced respiratory symptoms in COPD patients.[2][3] The diphosphate salt of Vapendavir is utilized to enhance its pharmaceutical properties. A thorough understanding of its pharmacokinetic profile is paramount for its successful clinical application.

Pharmacokinetic Profile

The definitive quantitative pharmacokinetic parameters for this compound in humans are being established through dedicated clinical trials. The results of these studies will provide crucial data on the compound's ADME profile.

Key Clinical Trials

Two pivotal clinical trials have been conducted to specifically investigate the pharmacokinetics of Vapendavir:

-

NCT05962645: A Phase 1 Study to Confirm the Single- and Multiple-dose Pharmacokinetics and to Evaluate Food Effect of Vapendavir in Healthy Participants and Participants With COPD. This study was designed to characterize the plasma pharmacokinetic profiles of Vapendavir following single and multiple oral doses.[1] An important aspect of this trial was to assess the impact of food on the drug's absorption.[1]

-

NCT06834295: An Open-label, Single-dose Study To Assess the Mass Balance Recovery, Metabolite Profile and Metabolite Identification of [14C]Vapendavir in Healthy Male Subjects. This Phase 1/2 study utilized radiolabeled Vapendavir to trace its path through the body, enabling a detailed analysis of its metabolism and excretion pathways.[4][5]

The data from these studies will be used to populate the pharmacokinetic parameter tables below upon public disclosure.

Data Presentation

The following tables are structured to present the key pharmacokinetic parameters that are expected to be reported from the aforementioned clinical trials.

Table 1: Single-Dose Pharmacokinetic Parameters of Vapendavir

| Parameter | Healthy Volunteers (Fasted) | Healthy Volunteers (Fed) | COPD Patients |

|---|---|---|---|

| Cmax (ng/mL) | Data Pending | Data Pending | Data Pending |

| Tmax (hr) | Data Pending | Data Pending | Data Pending |

| AUC0-t (ng·hr/mL) | Data Pending | Data Pending | Data Pending |

| AUC0-∞ (ng·hr/mL) | Data Pending | Data Pending | Data Pending |

| t1/2 (hr) | Data Pending | Data Pending | Data Pending |

| Oral Bioavailability (%) | Data Pending | Data Pending | Data Pending |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Vapendavir in COPD Patients

| Parameter | Day 1 | Steady State |

|---|---|---|

| Cmax (ng/mL) | Data Pending | Data Pending |

| Cmin (ng/mL) | Data Pending | Data Pending |

| Tmax (hr) | Data Pending | Data Pending |

| AUC0-τ (ng·hr/mL) | Data Pending | Data Pending |

| Accumulation Ratio | Data Pending | Data Pending |

Cmin: Minimum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve over a dosing interval at steady state.

Experimental Protocols

The following sections outline the methodologies employed in the key clinical trials to assess the pharmacokinetics of Vapendavir.

Clinical Study Design (NCT05962645)

This Phase 1, open-label, crossover study was designed to evaluate the pharmacokinetics of Vapendavir in both healthy adults and patients with stable COPD.[1]

-

Participants: The study enrolled healthy volunteers and patients with a documented diagnosis of clinically stable COPD.[1]

-

Dosing Regimen: Participants received single and multiple oral doses of Vapendavir. The food-effect arm of the study involved administering the drug under both fasted and fed conditions to assess any impact on absorption.[1]

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Vapendavir.[1]

-

Analytical Method: Plasma concentrations of Vapendavir were to be quantified using a validated bioanalytical method, likely a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the industry standard for its high sensitivity and specificity.[6][7][8][9][10]

Mass Balance and Metabolism Study Design (NCT06834295)

This Phase 1/2, open-label, single-dose study was conducted to understand the metabolic fate of Vapendavir.[4][5]

-

Participants: The study enrolled healthy male subjects.[4]

-

Dosing Regimen: A single oral dose of [14C]-labeled Vapendavir was administered.[4]

-

Sample Collection: Blood, urine, and feces were collected over a specified period to measure total radioactivity and identify metabolites.[4]

-

Analytical Method: Total radioactivity in the collected samples was measured using techniques such as liquid scintillation counting. Metabolite profiling and identification were likely performed using LC-MS/MS combined with radiometric detection.[4]

Signaling Pathways and Mechanism of Action

Vapendavir's mechanism of action does not directly involve host cell signaling pathways but rather a direct interaction with the viral capsid.

Conclusion

This compound is a promising oral antiviral agent for the treatment of rhinovirus infections. The comprehensive pharmacokinetic studies that have been conducted will provide essential data to guide its clinical use. While the specific quantitative data on its oral bioavailability, absorption, metabolism, and excretion are eagerly awaited, the detailed experimental protocols from the key clinical trials offer valuable insight into the rigorous evaluation this compound has undergone. The information presented in this guide will be updated as new data becomes publicly available.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. virtus-rr.com [virtus-rr.com]

- 3. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Vapendavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. Development and Validation of a New LC-MS/MS Analytical Method for Direct-Acting Antivirals and Its Application in End-Stage Renal Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapendavir Diphosphate for Rhinovirus Infection in Chronic Obstructive Pulmonary Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Obstructive Pulmonary Disease (COPD) exacerbations are a major driver of disease progression, morbidity, and mortality. Respiratory viruses, particularly human rhinoviruses (HRV), are implicated in a significant proportion of these exacerbations.[1] Vapendavir (B1682827), an oral antiviral agent, has emerged as a promising therapeutic candidate to mitigate the impact of HRV infections in this vulnerable patient population. This technical guide provides an in-depth overview of vapendavir's mechanism of action, preclinical data, and clinical trial findings in the context of HRV-induced COPD exacerbations. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Unmet Need in COPD Exacerbations

COPD is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation.[2] Acute exacerbations, often triggered by respiratory infections, lead to a worsening of symptoms, a decline in lung function, and increased hospitalization rates.[1] Human rhinovirus is a primary trigger for these exacerbations, responsible for a substantial number of cases.[2] The development of effective antiviral therapies specifically targeting HRV in COPD patients represents a significant unmet medical need.[1] Vapendavir is a direct-acting antiviral medication with potent activity against a broad range of rhinoviruses and other respiratory enteroviruses.[2]

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

Vapendavir functions as a capsid binder, a class of antiviral compounds that target the viral capsid protein.[2] Specifically, it inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm. By inhibiting this crucial early step in the viral lifecycle, vapendavir effectively blocks viral replication.[2]

Signaling Pathway of Rhinovirus Entry and Vapendavir's Point of Intervention

Caption: Rhinovirus entry pathway and the inhibitory action of vapendavir.

Clinical Development in COPD

Vapendavir has undergone clinical evaluation for its efficacy and safety in treating rhinovirus-induced exacerbations in patients with COPD.

Phase 2a Rhinovirus Challenge Study

A Phase 2a, randomized, double-blind, placebo-controlled study was conducted to evaluate the impact of vapendavir in COPD patients experimentally infected with rhinovirus.[1]

Study Design:

-

Participants: 53 patients with GOLD stage II COPD were enrolled to obtain 40 evaluable subjects.[1]

-

Intervention: Participants were infected with Rhinovirus-A16 (RV-A16) and then randomized to receive either vapendavir or a placebo for 7 days, with treatment commencing after the onset of symptoms.[1]

-

Endpoints: Patient-reported outcomes were collected for 21 days following the start of treatment.[1]

Quantitative Data from Phase 2a Study

The following tables summarize the key findings from the Phase 2a clinical trial.

| Efficacy Endpoint | Vapendavir | Placebo | p-value |

| Area Under the Curve (AUC) of EXACT-RS Scores | Statistically significant reduction | Control | 0.018[1] |

| AUC of Upper Respiratory Symptom Scores (URSS) | Statistically significant reduction | Control | 0.05[1] |

| AUC of Lower Respiratory Symptom Score (LRSS) | Favorable trend towards reduction | Control | Not specified[1] |

Table 1: Patient-Reported Symptom Scores

| Time to Resolution of Illness | Vapendavir (Median Days) | Placebo (Median Days) |

| EXACT-RS | 5 | 10[1] |

| URSS | 8 | 20[1] |

| LRSS | 9.5 | 24[1] |

Table 2: Median Time to Resolution of Illness

Press releases have also indicated that treatment with vapendavir resulted in a reduced viral load and a faster resolution of viral loads in the respiratory system of participants compared to placebo.[2] However, specific quantitative data on viral load reduction (e.g., log reduction in viral copies/mL) and changes in inflammatory biomarkers have not been publicly released in peer-reviewed format as of December 2025.

Planned Phase 2b/3 Clinical Trial

Based on the positive results of the Phase 2a study, a large-scale, multicenter, multinational Phase 2/3 randomized, placebo-controlled trial is planned to begin enrollment in early 2026. This trial will further evaluate the efficacy and safety of vapendavir in a broader population of COPD patients (Stage 2, 3, and 4) experiencing rhinovirus infections.[3]

Experimental Protocols

The following are representative protocols for the key experiments conducted in the vapendavir clinical trials, based on standard methodologies in the field.

Rhinovirus Challenge Model

Objective: To induce a controlled rhinovirus infection in COPD patients to assess the efficacy of vapendavir.

Procedure:

-

Subject Screening: Participants with a confirmed diagnosis of GOLD stage II COPD are screened for pre-existing neutralizing antibodies to Rhinovirus-A16. Only seronegative individuals are enrolled.[4]

-

Inoculation: A pre-titered stock of GMP-grade Rhinovirus-A16 is administered intranasally to each participant.

-

Symptom Monitoring: Participants monitor and record their upper and lower respiratory symptoms daily using validated instruments such as the Evaluating Respiratory Symptoms (EXACT-RS) tool and the Wisconsin Upper Respiratory Symptom Survey (WURSS).[1][5]

-

Treatment Initiation: Upon the self-reported onset of cold-like symptoms, participants are randomized to receive either vapendavir or a matching placebo for a 7-day period.[1]

-

Sample Collection: Nasal lavage and sputum samples are collected at baseline and at specified time points post-infection to measure viral load and inflammatory markers.[4]

Viral Load Quantification by RT-qPCR

Objective: To quantify the amount of rhinovirus RNA in respiratory samples.

Procedure:

-

RNA Extraction: Viral RNA is extracted from nasal lavage fluid or sputum using a commercial viral RNA extraction kit.

-

RT-qPCR: A one-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed using primers and a probe specific for a conserved region of the rhinovirus genome (e.g., the 5' untranslated region).

-

Primers and Probe: Commercially available or custom-designed primer and probe sets for HRV-A16 are used.

-

Reaction Mix: A typical reaction mix includes a master mix containing reverse transcriptase, DNA polymerase, dNTPs, and buffer, along with the specific primers and probe.

-

Thermal Cycling: The reaction is run on a real-time PCR instrument with a thermal cycling profile that includes a reverse transcription step, an initial denaturation, and multiple cycles of denaturation and annealing/extension.

-

-

Quantification: A standard curve is generated using a serial dilution of a plasmid containing the target rhinovirus sequence to determine the absolute copy number of viral RNA in the samples.

Measurement of Inflammatory Mediators

Objective: To assess the effect of vapendavir on the inflammatory response to rhinovirus infection.

Procedure:

-

Sample Processing: Nasal lavage fluid is centrifuged to remove cells and debris. The supernatant is collected and stored at -80°C until analysis.

-

Immunoassay: The concentrations of key inflammatory mediators (e.g., cytokines and chemokines such as IL-6, IL-8, and CXCL10) are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The concentrations of the inflammatory mediators are compared between the vapendavir and placebo groups at different time points to evaluate the immunomodulatory effects of the treatment.

Experimental Workflow Diagram

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 3. Altesa BioSciences’ Vapendavir Shows Promise in Preventing COPD Flare-Ups [clival.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Wisconsin Upper Respiratory Symptoms Survey [qol.thoracic.org]

An In-depth Technical Guide on the Core Mechanism of Vapendavir Diphosphate's Effect on the Viral Uncoating Process

Abstract

Vapendavir (B1682827) is a potent, orally bioavailable antiviral compound belonging to the "WIN" class of capsid-binding inhibitors, demonstrating significant activity against a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its diphosphate (B83284) form, vapendavir diphosphate, is an enteroviral capsid-binding agent that prevents the virus from entering the host cell.[2] The core mechanism of action involves binding to a hydrophobic pocket within the VP1 capsid protein, which stabilizes the virion.[1][3] This stabilization prevents the necessary conformational changes required for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm, effectively neutralizing the virus at an early stage of infection.[4][5] This technical guide provides a comprehensive analysis of the molecular interactions, quantitative efficacy, and experimental protocols used to characterize the inhibitory effect of this compound on the picornavirus uncoating process.

The Picornavirus Uncoating Pathway

Human rhinoviruses (HRVs), the primary cause of the common cold, are non-enveloped, single-stranded RNA viruses belonging to the Picornaviridae family.[6] The viral life cycle begins with attachment to host cell receptors, such as ICAM-1 for major group HRVs or low-density lipoprotein receptors (LDLR) for minor group HRVs.[6] Following receptor binding, the virus is internalized via endocytosis.[7]

The acidic environment within the endosome, and/or the interaction with the receptor itself, triggers a series of profound conformational changes in the viral capsid.[6][8] The native, infectious virion (150S particle) transitions into an altered, subviral "A-particle" (135S). This transition is characterized by the loss of the internal capsid protein VP4 and the externalization of the N-terminus of the VP1 protein.[9] This altered particle is primed to release its RNA genome. The genome is thought to exit through a pore formed in the capsid, after which the particle becomes an empty, non-infectious "B-particle" or empty capsid (80S).[8][9][10] This uncoating process is a critical and indispensable step for successful viral replication.

Vapendavir's Mechanism of Action: Capsid Stabilization

Vapendavir and other WIN-class compounds function by directly interfering with the uncoating cascade. The drug molecule inserts itself into a hydrophobic pocket located within the VP1 capsid protein, beneath the floor of a surface depression known as the "canyon".[4][5][11] This canyon is the site of receptor binding for many picornaviruses.[9]

By occupying this pocket, vapendavir acts like a molecular wedge, increasing the rigidity and thermal stability of the entire capsid structure.[4][5] This stabilization physically prevents the conformational rearrangements that are essential for the virion to transition into the 135S A-particle.[4][12] Consequently, the uncoating process is arrested, and the viral RNA remains trapped within the non-infectious virion, which is eventually targeted for degradation. The binding of vapendavir effectively "locks" the virus in a stable, pre-uncoating state, thus inhibiting infection.[4]

Quantitative Efficacy Data

The antiviral activity of vapendavir and its diphosphate form is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral activity by 50% in cell-based assays. These values demonstrate the potent, broad-spectrum activity of the compound against various picornaviruses.

| Compound | Virus Strain(s) | Cell Line | EC50 Value | Reference(s) |

| Vapendavir | Human Rhinovirus 2 (HRV2) | HeLa Ohio | 1 ng/mL | [3] |

| Vapendavir | Human Rhinovirus 14 (HRV14) | HeLa Ohio | 5 ng/mL | [3] |

| Vapendavir | 39 HRV Clinical Isolates | HeLa Ohio | 7.3 ng/mL (median) | [3] |

| This compound | Enterovirus 71 (EV71) strains | Not Specified | 0.5 - 1.4 µM | [13][14] |

| Vapendavir | 21 Enterovirus 71 (EV71) isolates | Not Specified | 0.7 µM (average) | [3] |

Experimental Protocols

Characterizing the effect of vapendavir on viral uncoating involves a series of biochemical and cell-based assays designed to measure antiviral efficacy, direct compound-capsid interaction, and the biophysical consequences of that interaction.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay is the primary method for determining the antiviral efficacy (EC50) of a compound by measuring its ability to protect host cells from virus-induced death.[15]

Objective: To quantify the concentration of this compound required to inhibit virus-induced cell death.

Methodology:

-

Cell Seeding: A susceptible host cell line (e.g., HeLa or HEK293T) is seeded into 96-well or 384-well microtiter plates and cultured to form a confluent monolayer.[16][17]

-

Compound Preparation: this compound is serially diluted in cell culture medium to create a range of concentrations.

-

Treatment and Infection: The culture medium is removed from the cells and replaced with the medium containing the diluted compound. A "virus control" (no drug) and "cell control" (no drug, no virus) are included. The cells are then infected with a predetermined titer of the target virus (e.g., HRV or EV71).[5][18]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for multiple rounds of viral replication and the development of cytopathic effect in the virus control wells (typically 3-5 days).

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium dye MTT is converted to a purple formazan (B1609692) product by metabolically active (i.e., living) cells.[19] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring absorbance at a specific wavelength.

-

Data Analysis: The percentage of cell protection for each drug concentration is calculated relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[17]

Capsid Binding Assay

This in vitro assay provides direct evidence of the physical interaction between the antiviral compound and the viral capsid.[20][21]

Objective: To confirm that this compound directly binds to purified picornavirus capsids.

Methodology:

-

Reagent Preparation: Purified, infectious virions are prepared. Cell lysates from mock-transfected cells or a specific buffer (e.g., 10 mM Tris, 1.5 mM MgCl2, 10 mM KCl) are used as the incubation medium.[20]

-

Incubation: The purified virions are incubated with varying concentrations of this compound for a set period (e.g., 1 hour at 25°C) to allow for binding.[20]

-

Separation of Bound vs. Unbound Compound: Several methods can be used to separate the virus-compound complexes from the free compound. A common technique involves pelleting the virions through centrifugation (e.g., 21,000 x g).[20] The pellet contains the virions and any bound compound, while the supernatant contains the free compound.

-

Quantification: The amount of compound in the pellet and/or the depletion of compound from the supernatant is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry. The data can be used to determine binding affinity (e.g., dissociation constant, Kd).

Thermal Stability Assay (Nano-Differential Scanning Fluorimetry)

This biophysical assay provides functional evidence of capsid stabilization, which is the direct consequence of vapendavir binding and the cause of uncoating inhibition.[4]

Objective: To demonstrate that this compound increases the thermal stability of the viral capsid.

Methodology:

-

Sample Preparation: Purified picornavirus particles are prepared at a suitable concentration (e.g., 0.5-1.0 mg/mL) in a buffered solution. The sample is divided into two aliquots: one treated with this compound and a control treated with a vehicle (e.g., DMSO).[4]

-

Thermal Denaturation: The samples are loaded into capillaries and placed in a nanoDSF instrument. The instrument applies a precise thermal ramp, gradually increasing the temperature.

-

Fluorescence Measurement: The instrument monitors changes in the intrinsic tryptophan fluorescence of the capsid proteins as they unfold (denature) with increasing temperature.[4]

-

Data Analysis: The melting temperature (Tm), or the temperature at which 50% of the proteins are unfolded, is calculated for both the treated and control samples. A significant increase in the Tm for the vapendavir-treated sample compared to the control indicates that the compound has stabilized the capsid against heat-induced denaturation. This thermal stabilization is a direct proxy for the inhibition of the conformational changes required for uncoating.[5]

Conclusion

This compound exerts its antiviral effect against picornaviruses by directly targeting the viral uncoating process. Its mechanism of action is well-defined: it binds to a conserved hydrophobic pocket in the VP1 capsid protein, which enhances the structural integrity and stability of the virion. This stabilization physically blocks the essential conformational changes that are normally triggered by receptor binding and endosomal acidification, thereby preventing the release of the viral genome into the host cell. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and evaluating this potent class of uncoating inhibitors. This targeted approach, which neutralizes the virus before the replication phase begins, underscores the potential of capsid-binding agents like vapendavir in the development of effective antiviral therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uncoating of human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into Minor Group Rhinovirus Uncoating: The X-ray Structure of the HRV2 Empty Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Viral Uncoating Is Directional: Exit of the Genomic RNA in a Common Cold Virus Starts with the Poly-(A) Tail at the 3′-End | PLOS Pathogens [journals.plos.org]

- 11. The structure of antiviral agents that inhibit uncoating when complexed with viral capsids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhinoviruses and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Binding of Host Factors to Stabilized HIV-1 Capsid Tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diazgriffero.wixsite.com [diazgriffero.wixsite.com]

Structural Analysis of Vapendavir Diphosphate Bound to the Viral Capsid Protein VP1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is a potent, orally bioavailable antiviral compound belonging to the "WIN" class of capsid-binding inhibitors. It demonstrates broad-spectrum activity against a variety of picornaviruses, including human rhinoviruses (HRV) and enteroviruses, by targeting the viral capsid protein VP1. This technical guide provides an in-depth analysis of the structural basis of Vapendavir's interaction with VP1, with a focus on its diphosphate (B83284) salt form. We will explore the quantitative antiviral activity, the molecular details of the binding pocket, and the experimental methodologies used to elucidate these interactions. This document is intended to be a comprehensive resource for researchers engaged in the development of antiviral therapies targeting picornaviruses.

Introduction

Human rhinoviruses are the primary cause of the common cold and can lead to severe exacerbations of respiratory conditions such as asthma. Vapendavir (formerly BTA-798) is a capsid-binding agent that inhibits viral replication by preventing the virus from entering host cells.[1] It achieves this by binding to a hydrophobic pocket within the viral protein 1 (VP1), a key structural component of the picornavirus capsid.[1] This binding event stabilizes the capsid, thereby preventing the conformational changes necessary for uncoating and the subsequent release of the viral genome.[1] While the publicly available structural data pertains to Vapendavir, its diphosphate salt is a form utilized in research due to its potential for improved solubility and stability. This guide will leverage the existing structural information for Vapendavir to infer the binding mechanism of its diphosphate form.

Quantitative Antiviral Activity of Vapendavir Diphosphate

This compound has demonstrated potent antiviral activity against a range of enterovirus 71 (EV71) strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, have been determined in cell-based assays.

| Enterovirus 71 (EV71) Genogroup | EC50 (µM) |

| A | 0.842 ± 0.325 |

| B2 | 0.671 ± 0.321 |

| B5 | 0.498 ± 0.236 |

| C2 | 0.957 ± 0.074 |

| C4 | 0.739 ± 0.248 |

Table 1: Antiviral activity (EC50) of Vapendavir against various EV71 genogroups. Data is presented as the mean ± standard deviation from at least three independent experiments.[1]

Structural Analysis of the Vapendavir-VP1 Complex

The crystal structure of human rhinovirus 2 (HRV2) in complex with Vapendavir has been solved (PDB ID: 3vdd), providing detailed insights into the molecular interactions that underpin its antiviral activity.[2][3] Although this structure does not explicitly detail the diphosphate moiety, it reveals the critical binding interactions of the core Vapendavir molecule within the hydrophobic pocket of VP1.

The VP1 Hydrophobic Binding Pocket

Vapendavir lodges deep within a hydrophobic pocket located in the VP1 protein.[4] This pocket is a conserved feature among many picornaviruses, which contributes to Vapendavir's broad-spectrum activity. The binding of Vapendavir stabilizes the capsid, preventing the conformational changes required for viral uncoating.

Key Molecular Interactions

The interaction between Vapendavir and the VP1 pocket is primarily driven by van der Waals forces. A ligplot analysis of the 3vdd structure reveals that several amino acid residues within the VP1 pocket are in close contact with the inhibitor. One such key residue is Methionine 213 (M213), which makes significant van der Waals contact with Vapendavir, contributing to the stability of the complex.[4][5] The precise network of interactions involving various hydrophobic residues lining the pocket collectively accounts for the high-affinity binding of the inhibitor.

Experimental Protocols

X-ray Crystallography of Rhinovirus-Ligand Complex (Generalized Protocol)

The determination of the three-dimensional structure of a virus-ligand complex is crucial for understanding the mechanism of action of an antiviral compound.

Objective: To obtain a high-resolution crystal structure of a human rhinovirus in complex with an inhibitor.

Materials:

-

Purified and concentrated human rhinovirus particles.

-

Inhibitor compound (e.g., Vapendavir).

-

Crystallization screening solutions.

-

Cryoprotectant solutions.

-

X-ray diffraction equipment (synchrotron source recommended).

Methodology:

-

Virus Propagation and Purification: Propagate the selected rhinovirus serotype in a suitable cell line (e.g., HeLa cells). Purify the virus particles using ultracentrifugation and chromatography techniques to achieve high purity and concentration.

-

Complex Formation: Incubate the purified virus with a molar excess of the inhibitor to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the virus-inhibitor complex.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, using a known rhinovirus structure as a search model. Refine the atomic model of the complex against the experimental data to obtain a high-resolution structure.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination (Generalized Protocol)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][7]

Objective: To quantify the binding affinity of this compound to the VP1 protein.

Materials:

-

Purified VP1 protein or whole virus particles.

-

This compound solution of known concentration.

-

ITC instrument (e.g., MicroCal PEAQ-ITC).

-

Dialysis buffer.

Methodology:

-

Sample Preparation: Dialyze the purified VP1 protein and dissolve the this compound in the same matched buffer to minimize heats of dilution.[8] Accurately determine the concentrations of both the protein and the ligand.

-

ITC Experiment Setup: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the titration syringe. Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

Titration: Perform a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.

-

Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Mechanism of Action of Vapendavir

Caption: Vapendavir binds to the VP1 pocket, stabilizing the capsid and inhibiting uncoating.

Experimental Workflow for Structural Analysis

Caption: Workflow for determining the crystal structure of the Vapendavir-VP1 complex.

Logical Relationships in Vapendavir Resistance

Caption: Mutations in the VP1 gene can lead to Vapendavir resistance by reducing binding affinity.

Conclusion

The structural analysis of the Vapendavir-VP1 complex provides a clear rationale for its potent antiviral activity. By binding to a conserved hydrophobic pocket in the VP1 capsid protein, Vapendavir effectively locks the virion in a stable, non-infectious conformation, thereby preventing the release of the viral genome into the host cell. The quantitative data on the antiviral efficacy of this compound underscores its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the interactions of Vapendavir and other capsid-binding inhibitors with their viral targets. A thorough understanding of these molecular interactions is paramount for the design and development of next-generation antiviral drugs with improved efficacy and resistance profiles.

References

- 1. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus 71 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wwPDB: pdb_00003vdd [wwpdb.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Preclinical Safety and Toxicology of Vapendavir Diphosphate: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the standard preclinical safety and toxicology evaluation expected for an antiviral compound such as Vapendavir (B1682827) diphosphate (B83284). As of the date of this publication, detailed preclinical safety and toxicology data for Vapendavir diphosphate are not publicly available. Therefore, this guide is based on established international regulatory guidelines (e.g., ICH) and the known mechanism of action of the drug class to inform researchers, scientists, and drug development professionals.

Introduction

Vapendavir is a potent, orally bioavailable antiviral agent belonging to the class of "capsid binders".[1] It is under development for the treatment of infections caused by rhinoviruses (RVs) and other enteroviruses.[2] this compound is a salt form of the active compound, likely formulated to improve properties such as solubility and stability.[1] The primary mechanism of action of Vapendavir involves binding to a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[3][4] This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and release its RNA genome, thereby inhibiting viral replication at an early stage.[2][3]

Before any new pharmaceutical, including this compound, can be administered to humans, a rigorous preclinical safety and toxicology program must be completed.[5][6] This program aims to identify potential hazards, characterize dose-response relationships for adverse effects, and help establish a safe starting dose for clinical trials.[7][8] This guide outlines the essential components of such a program.

Mechanism of Action of Vapendavir

Vapendavir's antiviral activity stems from its ability to interfere with the initial stages of viral entry into the host cell. By binding to the VP1 capsid protein, it locks the virus in a non-infectious state.

Caption: Vapendavir binds to the VP1 hydrophobic pocket, preventing viral uncoating.

Preclinical Toxicology Program Workflow

The preclinical safety evaluation of a new chemical entity like this compound follows a structured, multi-stage process. This workflow is designed to build a comprehensive safety profile, starting with broad assessments and moving to more specific and long-term studies as the compound progresses through development.

Caption: A typical workflow for a preclinical toxicology program.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[9][10] These studies are critical for identifying effects that could have immediate relevance to human safety and are conducted before first-in-human trials.[11][12]

Experimental Protocols

The core battery of safety pharmacology studies, as recommended by ICH guideline S7A, assesses the cardiovascular, central nervous, and respiratory systems.[9][10]

| System | Typical Model | Parameters Evaluated | Methodology |

| Cardiovascular | Conscious, telemetry-instrumented non-rodent (e.g., Beagle dog, Cynomolgus monkey) | ECG (HR, PR, QRS, QT/QTc), arterial blood pressure, heart rate. | Single-dose administration across a range of exposures. Continuous data collection pre- and post-dose. |

| In vitro hERG assay | Inhibition of the hERG potassium channel current. | Patch-clamp electrophysiology on cells expressing the hERG channel. | |

| Central Nervous | Rodent (e.g., Sprague-Dawley rat) | Functional Observational Battery (FOB) or Irwin screen: assessment of behavior, autonomic function, sensorimotor responses, and body temperature. | Single-dose administration. Systematic observation at baseline and at multiple time points post-dose, including the time of peak plasma concentration (Cmax). |

| Respiratory | Conscious, unrestrained rodent or non-rodent | Respiratory rate, tidal volume, minute volume. | Whole-body plethysmography. Single-dose administration with measurements at multiple time points post-dose. |

Single-Dose and Repeat-Dose Toxicity

These studies characterize the toxicity profile of a compound following a single administration and with repeated daily dosing. They are fundamental for determining the No-Observed-Adverse-Effect Level (NOAEL) and for selecting doses for longer-term studies and clinical trials.[13][14][15]

Experimental Protocols